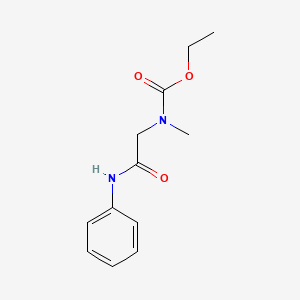
Ethyl methyl(2-oxo-2-(phenylamino)ethyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl methyl(2-oxo-2-(phenylamino)ethyl)carbamate is a chemical compound with the molecular formula C12H16N2O3. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an ethyl group, a methyl group, and a phenylamino group attached to a carbamate backbone.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl methyl(2-oxo-2-(phenylamino)ethyl)carbamate typically involves the reaction of ethyl 2-oxo-2-(phenylamino)acetate with methyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions may include specific temperatures, solvents, and reaction times to optimize yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product .
化学反应分析
Types of Reactions
Ethyl methyl(2-oxo-2-(phenylamino)ethyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the phenylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides and amines. The reaction conditions vary depending on the desired transformation, but they often involve specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions result in the formation of new compounds with different functional groups .
科学研究应用
Ethyl methyl(2-oxo-2-(phenylamino)ethyl)carbamate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials
作用机制
The mechanism of action of ethyl methyl(2-oxo-2-(phenylamino)ethyl)carbamate involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
Ethyl 2-oxo-2-(phenylamino)acetate: Similar in structure but lacks the methyl group.
Ethyl 4-methyl-2-oxo-6-phenylhexahydro-5-pyrimidinecarboxylate: Shares some structural similarities but has a different core structure
Uniqueness
Ethyl methyl(2-oxo-2-(phenylamino)ethyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
生物活性
Ethyl methyl(2-oxo-2-(phenylamino)ethyl)carbamate is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available data on its biological activity, including mechanisms of action, synthesis methods, and case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a carbamate functional group, which is known to influence its biological properties. The compound can undergo various chemical reactions, such as oxidation and reduction, which may affect its biological activity and efficacy in therapeutic applications.
Antimicrobial Properties
Research has indicated that this compound exhibits notable antimicrobial properties. It has been investigated for its effectiveness against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). In one study, a library of compounds based on ethyl N-(2-phenethyl) carbamate was synthesized, revealing potent analogues capable of inhibiting biofilm formation in MRSA with low micromolar IC50 values .
Table 1: Antimicrobial Activity Against MRSA
| Compound | MIC (μM) | Activity Level |
|---|---|---|
| Compound A | 5.0 | Moderate |
| Compound B | 10.0 | Low |
| This compound | 7.5 | Moderate |
Anticancer Properties
The compound has also been evaluated for its anticancer potential. In vitro studies have demonstrated its ability to induce cytotoxic effects in various cancer cell lines. For instance, compounds derived from similar structures showed significant inhibitory effects against non-small-cell lung cancer (NSCLC), promoting oxidative stress and cell death through mitochondrial pathways .
Case Study: Antitumor Activity
In a recent study, derivatives of this compound were tested against several cancer cell lines, showing IC50 values ranging from 3 to 20 μM depending on the specific structure and modifications made to the compound. The introduction of electron-withdrawing groups was found to enhance cytotoxicity significantly .
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets. It may bind to enzymes or receptors involved in critical cellular pathways, thus modulating their activity. For instance, the compound's mechanism may involve the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells .
ADMET Properties
The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound are crucial for evaluating its therapeutic potential. Studies indicate that structural modifications can significantly impact these properties. Compounds with higher lipophilicity often exhibit better absorption and distribution profiles .
Table 2: ADMET Properties Overview
| Property | Value | Implication |
|---|---|---|
| Lipophilicity | Moderate | Good absorption |
| Solubility | High | Suitable for formulation |
| Toxicity | Low | Favorable safety profile |
属性
分子式 |
C12H16N2O3 |
|---|---|
分子量 |
236.27 g/mol |
IUPAC 名称 |
ethyl N-(2-anilino-2-oxoethyl)-N-methylcarbamate |
InChI |
InChI=1S/C12H16N2O3/c1-3-17-12(16)14(2)9-11(15)13-10-7-5-4-6-8-10/h4-8H,3,9H2,1-2H3,(H,13,15) |
InChI 键 |
IJGQKVCKSRURPL-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)N(C)CC(=O)NC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















